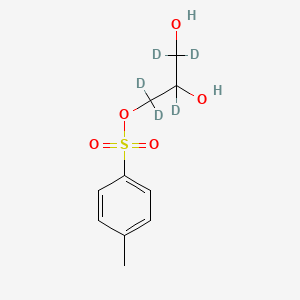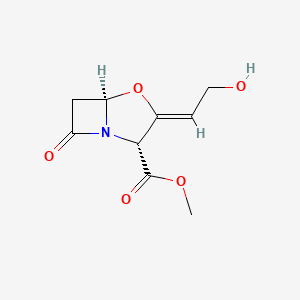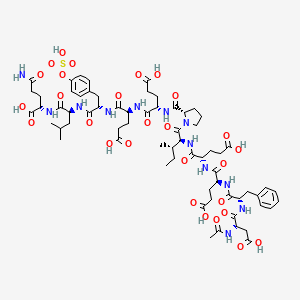
Acetyl-Hirudin (55-65) (sulfatiert)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-Hirudin (55-65) (sulfated): is a polypeptide fragment derived from hirudin, a natural thrombin inhibitor with anticoagulant properties. Hirudin is secreted by the salivary glands of the medicinal leech, Hirudo medicinalis. The acetylated and sulfated form of this fragment enhances its biological activity, making it a valuable compound in scientific research .
Wissenschaftliche Forschungsanwendungen
Acetyl-Hirudin (55-65) (sulfated) has a wide range of applications in scientific research:
Chemistry: Used in peptide screening and as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in blood coagulation and as a tool for studying thrombin inhibition.
Medicine: Potential therapeutic applications in preventing thrombosis and other coagulation disorders.
Industry: Utilized in the development of anticoagulant drugs and diagnostic assays.
Wirkmechanismus
Target of Action
The primary target of Acetyl-Hirudin (55-65) (sulfated) is thrombin-rHCII (L444R) . Thrombin is a key enzyme in the coagulation cascade, playing a crucial role in the regulation of blood clotting. rHCII (L444R) is a variant of heparin cofactor II, a serine protease inhibitor (serpin) that inhibits thrombin .
Biochemical Pathways
The compound’s interaction with thrombin-rHCII (L444R) affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting thrombin, Acetyl-Hirudin (55-65) (sulfated) prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation .
Result of Action
The result of Acetyl-Hirudin (55-65) (sulfated)'s action is the inhibition of blood coagulation. By binding to and inhibiting thrombin, it prevents the formation of fibrin, thereby reducing the formation of blood clots .
Safety and Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, collect and arrange disposal, keeping the chemical in suitable and closed containers .
Biochemische Analyse
Biochemical Properties
Acetyl-Hirudin (55-65) (sulfated) plays a crucial role in biochemical reactions, primarily due to its ability to inhibit thrombin, an enzyme involved in blood coagulation. The compound interacts with thrombin by binding to its active site, thereby preventing the conversion of fibrinogen to fibrin, a key step in the formation of blood clots . This interaction is highly specific and potent, making Acetyl-Hirudin (55-65) (sulfated) an effective anticoagulant. Additionally, the sulfation of the tyrosine residue enhances its binding affinity and inhibitory activity .
Cellular Effects
Acetyl-Hirudin (55-65) (sulfated) exerts significant effects on various cell types and cellular processes. In endothelial cells, it has been shown to inhibit thrombin-induced cell proliferation and migration, which are critical steps in angiogenesis and wound healing . Furthermore, Acetyl-Hirudin (55-65) (sulfated) influences cell signaling pathways by modulating the activity of protease-activated receptors (PARs), which are activated by thrombin . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and behavior.
Molecular Mechanism
The molecular mechanism of Acetyl-Hirudin (55-65) (sulfated) involves its binding to thrombin’s active site, thereby inhibiting its enzymatic activity . This binding is facilitated by the sulfated tyrosine residue, which enhances the interaction with thrombin. The inhibition of thrombin prevents the cleavage of fibrinogen to fibrin, thereby blocking the formation of blood clots . Additionally, Acetyl-Hirudin (55-65) (sulfated) can inhibit other thrombin-mediated processes, such as platelet activation and aggregation, further contributing to its anticoagulant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetyl-Hirudin (55-65) (sulfated) have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under harsh conditions . In vitro studies have shown that the anticoagulant effects of Acetyl-Hirudin (55-65) (sulfated) can persist for several hours, depending on the concentration and experimental conditions . Long-term effects on cellular function have also been noted, with prolonged exposure leading to sustained inhibition of thrombin activity and associated cellular processes .
Dosage Effects in Animal Models
The effects of Acetyl-Hirudin (55-65) (sulfated) vary with different dosages in animal models. At low doses, the compound effectively inhibits thrombin activity without causing significant adverse effects . At higher doses, toxic effects such as bleeding and impaired wound healing have been observed . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety .
Metabolic Pathways
Acetyl-Hirudin (55-65) (sulfated) is involved in metabolic pathways related to its anticoagulant activity. The compound interacts with thrombin and other coagulation factors, modulating their activity and affecting the overall coagulation cascade . Enzymes such as carboxypeptidase Y can degrade Acetyl-Hirudin (55-65) (sulfated), leading to the loss of its inhibitory activity . This degradation process is an important consideration in the pharmacokinetics and bioavailability of the compound .
Transport and Distribution
Within cells and tissues, Acetyl-Hirudin (55-65) (sulfated) is transported and distributed through interactions with various transporters and binding proteins . The compound can bind to plasma proteins, which may influence its distribution and localization . Additionally, its sulfated tyrosine residue may facilitate interactions with cell surface receptors and transporters, affecting its cellular uptake and accumulation .
Subcellular Localization
Acetyl-Hirudin (55-65) (sulfated) is localized to specific subcellular compartments, where it exerts its activity . The compound can be found in the cytoplasm and on the cell surface, particularly in regions where thrombin is active . Post-translational modifications, such as sulfation, play a role in directing Acetyl-Hirudin (55-65) (sulfated) to these specific compartments, enhancing its inhibitory effects on thrombin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acetyl-Hirudin (55-65) (sulfated) is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The sulfation of tyrosine residues is achieved using sulfur trioxide-pyridine complex in anhydrous conditions .
Industrial Production Methods: While specific industrial production methods for Acetyl-Hirudin (55-65) (sulfated) are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS, with optimizations for yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Acetyl-Hirudin (55-65) (sulfated) primarily undergoes peptide bond formation and sulfation reactions during its synthesis. It can also participate in hydrolysis and oxidation reactions under specific conditions .
Common Reagents and Conditions:
Peptide Bond Formation: Fmoc-protected amino acids, HBTU (coupling reagent), DIPEA (base), DMF (solvent).
Sulfation: Sulfur trioxide-pyridine complex, anhydrous conditions.
Hydrolysis: Acidic or basic conditions.
Oxidation: Mild oxidizing agents like hydrogen peroxide.
Major Products: The major product of these reactions is the fully synthesized and sulfated Acetyl-Hirudin (55-65) peptide, which retains its biological activity as a thrombin inhibitor .
Vergleich Mit ähnlichen Verbindungen
Hirudin (55-65) (sulfated): A non-acetylated form with similar anticoagulant properties.
Desirudin: A recombinant hirudin derivative used clinically as an anticoagulant.
Bivalirudin: A synthetic peptide that acts as a direct thrombin inhibitor.
Uniqueness: Acetyl-Hirudin (55-65) (sulfated) is unique due to its acetylation and sulfation, which enhance its biological activity and stability compared to non-modified forms. These modifications make it a valuable tool in research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H92N12O28S/c1-6-34(4)55(77-59(94)42(22-27-53(87)88)70-56(91)39(19-24-50(81)82)71-61(96)45(30-36-11-8-7-9-12-36)76-63(98)47(32-54(89)90)68-35(5)79)65(100)78-28-10-13-48(78)64(99)72-41(21-26-52(85)86)57(92)69-40(20-25-51(83)84)58(93)75-46(31-37-14-16-38(17-15-37)106-107(103,104)105)62(97)74-44(29-33(2)3)60(95)73-43(66(101)102)18-23-49(67)80/h7-9,11-12,14-17,33-34,39-48,55H,6,10,13,18-32H2,1-5H3,(H2,67,80)(H,68,79)(H,69,92)(H,70,91)(H,71,96)(H,72,99)(H,73,95)(H,74,97)(H,75,93)(H,76,98)(H,77,94)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,101,102)(H,103,104,105)/t34-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,55-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEZWCXOVQVWOA-XALAVQSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H92N12O28S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1533.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

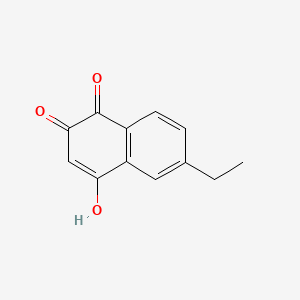
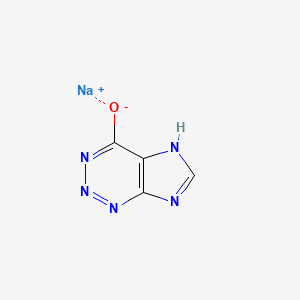
![methyl (2R,3R,4R,5S,6R)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B589130.png)

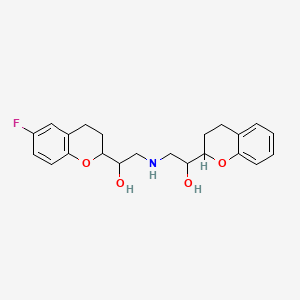
![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)
